6-Chloro-7-(2-fluorobenzyl)-7H-purine

Catalog No.
S2718465
CAS No.
850792-28-8
M.F
C12H8ClFN4
M. Wt
262.67
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-7-(2-fluorobenzyl)-7H-purine

CAS Number

850792-28-8

Product Name

6-Chloro-7-(2-fluorobenzyl)-7H-purine

IUPAC Name

6-chloro-7-[(2-fluorophenyl)methyl]purine

Molecular Formula

C12H8ClFN4

Molecular Weight

262.67

InChI

InChI=1S/C12H8ClFN4/c13-11-10-12(16-6-15-11)17-7-18(10)5-8-3-1-2-4-9(8)14/h1-4,6-7H,5H2

InChI Key

IGRIBNIKPCDBGY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C=NC3=C2C(=NC=N3)Cl)F

solubility

not available

6-Chloro-7-(2-fluorobenzyl)-7H-purine (CAS: 850792-28-8) is a highly specialized, pre-alkylated heterocyclic building block designed to bypass the traditional synthetic bottlenecks of purine regioselectivity. Featuring a reactive 6-chloro moiety for downstream nucleophilic aromatic substitution (SNAr) or cross-coupling, and a 2-fluorobenzyl group specifically localized at the N7 position, this compound serves as a critical intermediate for the development of kinase inhibitors, adenosine receptor ligands, and other purine-based therapeutics. The incorporation of the ortho-fluorine atom on the benzyl ring enhances metabolic stability and modulates lipophilicity compared to unsubstituted benzyl analogs, making it a high-value precursor for targeted drug discovery workflows .

Attempting to synthesize 7-(2-fluorobenzyl) purines from generic 6-chloropurine using standard alkylation conditions inevitably results in a thermodynamically driven mixture heavily favoring the N9-alkylated isomer, typically at ratios of 6:1 to 10:1 (N9:N7). Isolating the minor N7-isomer requires laborious, low-yielding chromatographic separations or complex multi-step protection/deprotection strategies (such as transient N9-Boc or N9-trityl protection). Procuring the pre-assembled 6-Chloro-7-(2-fluorobenzyl)-7H-purine eliminates these process inefficiencies, ensuring immediate access to the sterically and electronically distinct N7 scaffold without the massive material loss and reproducibility issues inherent to in-house regioselective purine alkylation [1].

Elimination of N9-Isomer Contamination and Yield Loss

Direct alkylation of 6-chloropurine with benzyl halides under standard basic conditions predominantly yields the N9-isomer, resulting in significant material loss if the N7-isomer is the target. Procuring this pre-alkylated compound provides 100% pure N7-isomer, bypassing the typical >80% yield loss and the need for extensive chromatographic separation [1].

Evidence DimensionYield of isolated N7-isomer
Target Compound Data100% pure N7-isomer (procured directly)
Comparator Or BaselineDirect in-house alkylation of 6-chloropurine (typically <20% N7 yield, >80% N9 yield)
Quantified DifferenceEliminates >80% material loss and bypasses a 6:1 to 10:1 unfavorable N9:N7 regioselectivity ratio.
ConditionsStandard basic alkylation (e.g., K2CO3/DMF) of 6-chloropurine vs. direct procurement.

Procuring the pre-synthesized N7-isomer saves substantial time and prevents the massive material loss associated with standard in-house alkylation protocols.

C6-Position Activation for SNAr Derivatization

The 6-chloro group on the purine ring is highly activated for nucleophilic aromatic substitution (SNAr). Compared to 6-oxo or 6-amino purines, which require harsh activation steps (e.g., POCl3 or BOP reagent), the 6-chloro moiety readily reacts with primary and secondary amines, often achieving >90% conversion under mild heating [1].

Evidence DimensionSNAr reactivity and process steps
Target Compound DataDirect, 1-step SNAr with nucleophiles at 60-100 °C
Comparator Or Baseline6-Oxo/6-Amino purines (require 2-step activation/substitution)
Quantified DifferenceSaves 1 synthetic step and avoids the use of hazardous chlorinating agents like POCl3.
ConditionsReaction with amines in polar aprotic solvents (e.g., n-BuOH, DIPEA).

The 6-chloro handle provides a versatile, immediately reactive site for generating diverse libraries of 6-substituted-7-(2-fluorobenzyl)purines without requiring prior activation steps.

Metabolic Stability via Ortho-Fluorine Substitution

The inclusion of a fluorine atom at the ortho-position of the benzyl ring significantly alters the metabolic profile of the scaffold. Compared to an unsubstituted benzyl group, the 2-fluorobenzyl moiety typically exhibits higher resistance to cytochrome P450-mediated benzylic oxidation, improving the pharmacokinetic half-life of downstream derivatives [1].

Evidence DimensionResistance to CYP-mediated oxidation
Target Compound Data2-Fluorobenzyl moiety (sterically and electronically deactivated toward oxidation)
Comparator Or BaselineUnsubstituted benzyl moiety (e.g., 6-Chloro-7-benzyl-7H-purine)
Quantified DifferenceOrtho-fluorination generally reduces the rate of benzylic metabolism and modulates lipophilicity (LogP).
ConditionsIn vitro liver microsome stability assays for benzyl-substituted heterocycles.

Selecting the 2-fluorobenzyl analog over a standard benzyl group provides a critical advantage in optimizing the pharmacokinetic profile and target residence time of downstream drug candidates.

Structural Differentiation: N7 vs N9 Vector Trajectory

The N7-linkage directs the 2-fluorobenzyl group into a completely different spatial trajectory compared to the more common N9-isomer. In kinase ATP-binding sites, this distinct vector allows the N7-substituent to access specific hydrophobic pockets or solvent-exposed regions that are sterically forbidden for N9-alkylated analogs, often resulting in massive differences in binding affinity [1].

Evidence DimensionSpatial orientation and target binding affinity
Target Compound DataN7-alkylated trajectory (accesses distinct binding pockets)
Comparator Or BaselineN9-alkylated isomer (standard trajectory)
Quantified DifferenceN7 vs N9 substitution can result in >10-to-100-fold differences in target binding affinity depending on the specific enzyme pocket.
ConditionsStructure-activity relationship (SAR) profiling in ATP-competitive kinase assays.

The N7-linkage is essential for accessing specific chemical space and binding conformations that are sterically forbidden or energetically unfavorable for the more common N9-isomers.

Synthesis of N7-Directed Kinase Inhibitors

This compound is the ideal starting material for developing ATP-competitive kinase inhibitors where the N7-vector is required to direct the 2-fluorobenzyl group into a specific hydrophobic pocket, while the 6-chloro handle is used to attach hinge-binding motifs (e.g., anilines) via SNAr [1].

Development of Adenosine Receptor Ligands

Useful in mapping the binding sites of A2A/A2B receptors, where the N7-substituted purine core provides a unique structural scaffold and the 2-fluorobenzyl group offers specific halogen-bonding and lipophilic interactions not achievable with N9-analogs [2].

Parallel Library Generation via Late-Stage C6 Functionalization

Serves as a central hub for combinatorial chemistry workflows. The highly reactive 6-chloro position can be reacted in parallel with diverse nucleophiles (amines, alkoxides, thiolates) to rapidly generate robust structure-activity relationship (SAR) data for 7-(2-fluorobenzyl)purine derivatives without the need for repetitive, low-yield N7-alkylation steps [3].

XLogP3

2.7

Dates

Last modified: 08-16-2023

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